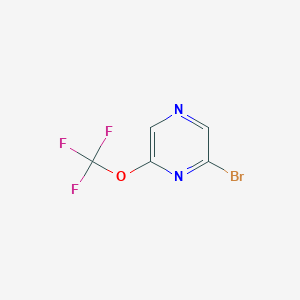

2-Bromo-6-(trifluoromethoxy)pyrazine

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C5H2BrF3N2O |

|---|---|

Poids moléculaire |

242.98 g/mol |

Nom IUPAC |

2-bromo-6-(trifluoromethoxy)pyrazine |

InChI |

InChI=1S/C5H2BrF3N2O/c6-3-1-10-2-4(11-3)12-5(7,8)9/h1-2H |

Clé InChI |

MRKFXADHXBWMIJ-UHFFFAOYSA-N |

SMILES canonique |

C1=C(N=C(C=N1)Br)OC(F)(F)F |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-6-(trifluoromethoxy)pyrazine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-6-(trifluoromethoxy)pyrazine, a fluorinated heterocyclic building block of significant interest in medicinal chemistry. Despite a notable discrepancy in public databases where its CAS number, 1197237-95-8, is frequently misattributed to its trifluoromethyl analog, this guide synthesizes the available scientific literature to present a detailed analysis of its core properties, plausible synthetic routes, expected reactivity, and potential applications. By examining the unique electronic contributions of the pyrazine core and the trifluoromethoxy group, this document serves as a critical resource for researchers aiming to leverage this compound in the design and synthesis of novel therapeutic agents.

Introduction: The Strategic Value of Fluorinated Pyrazines in Medicinal Chemistry

The pyrazine scaffold is a privileged heterocycle in drug discovery, present in numerous natural products and FDA-approved drugs.[1][2] Its two nitrogen atoms at positions 1 and 4 are key features, acting as hydrogen bond acceptors and modulating the electronic properties of the ring system. This allows for fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.[3]

The introduction of fluorine-containing substituents has become a cornerstone of modern medicinal chemistry, and the trifluoromethoxy (-OCF3) group, in particular, offers a unique set of properties.[3][4] Often considered a "super-halogen," the trifluoromethoxy group is highly lipophilic and possesses strong electron-withdrawing capabilities through induction, while being relatively stable to metabolic degradation.[5][6] These characteristics can enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to biological targets.[3][4]

2-Bromo-6-(trifluoromethoxy)pyrazine combines these features, presenting a versatile building block for the synthesis of complex molecular architectures. The bromine atom serves as a convenient handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents and the construction of compound libraries for biological screening.

Physicochemical and Spectroscopic Properties

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₅H₂BrF₃N₂O |

| Molecular Weight | 242.98 g/mol |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) |

| Boiling Point | Estimated to be in the range of 180-220 °C (at atmospheric pressure) |

| Storage | Should be stored in a cool, dry place under an inert atmosphere.[3] |

Spectroscopic Characterization (Predicted):

-

¹H NMR: Two singlets or two doublets in the aromatic region (δ 8.0-8.5 ppm), characteristic of the two protons on the pyrazine ring.

-

¹³C NMR: Signals corresponding to the four carbons of the pyrazine ring, with the carbon bearing the trifluoromethoxy group showing a characteristic quartet due to C-F coupling. The carbon attached to the bromine atom would also be significantly deshielded.

-

¹⁹F NMR: A singlet around δ -58 ppm, typical for a trifluoromethoxy group attached to an aromatic ring.

-

Mass Spectrometry (MS): A molecular ion peak (M+) and a characteristic M+2 peak of similar intensity, indicative of the presence of a single bromine atom.

Synthesis of 2-Bromo-6-(trifluoromethoxy)pyrazine

While a specific, validated synthesis for 2-Bromo-6-(trifluoromethoxy)pyrazine is not published, a plausible synthetic strategy can be devised based on established methodologies for the preparation of substituted pyrazines and the introduction of trifluoromethoxy groups. A potential retrosynthetic analysis is outlined below:

A forward synthesis could proceed via the following key steps:

Step 1: Bromination of Pyrazin-2-ol

The commercially available pyrazin-2-ol can be brominated to introduce the bromine atom at the 6-position.

Step 2: Hydroxylation of 2,6-Dibromopyrazine

Selective hydroxylation of 2,6-dibromopyrazine could yield 6-bromopyrazin-2-ol. This can be a challenging step due to the potential for multiple side reactions.

Step 3: Trifluoromethoxylation of 6-Bromopyrazin-2-ol

The final and most critical step is the introduction of the trifluoromethoxy group. This can be achieved using various modern trifluoromethoxylation reagents.

A detailed, hypothetical experimental protocol is provided below:

Protocol: Synthesis of 2-Bromo-6-(trifluoromethoxy)pyrazine

-

Synthesis of 6-Bromopyrazin-2-ol:

-

To a solution of 2,6-dibromopyrazine in a suitable solvent (e.g., dioxane/water), add a base such as sodium hydroxide.

-

Heat the reaction mixture under reflux and monitor the progress by TLC or GC-MS.

-

Upon completion, cool the reaction, neutralize with acid, and extract the product with an organic solvent.

-

Purify the crude product by column chromatography or recrystallization.

-

-

Synthesis of 2-Bromo-6-(trifluoromethoxy)pyrazine:

-

To a solution of 6-bromopyrazin-2-ol in an appropriate solvent (e.g., dichloromethane), add a trifluoromethoxylating agent (e.g., a Togni-type reagent or other electrophilic trifluoromethoxylating source) and a suitable base.

-

Stir the reaction at room temperature or with gentle heating, monitoring by TLC or GC-MS.

-

Upon completion, quench the reaction, and perform an aqueous workup.

-

Extract the product with an organic solvent and purify by column chromatography.

-

Chemical Reactivity and Synthetic Utility

The reactivity of 2-Bromo-6-(trifluoromethoxy)pyrazine is dictated by the interplay of the electron-deficient pyrazine ring, the electron-withdrawing trifluoromethoxy group, and the versatile bromine atom.

Cross-Coupling Reactions:

The bromine atom at the 2-position is expected to be highly susceptible to palladium-catalyzed cross-coupling reactions, making this compound an excellent substrate for:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or heteroaryl substituents.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, leading to the synthesis of aminopyrazine derivatives.[5]

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, providing access to alkynylpyrazines.[5]

-

Heck Reaction: Reaction with alkenes to form new C-C double bonds.

The trifluoromethoxy group is generally stable under these reaction conditions.[5] The electron-withdrawing nature of both the pyrazine ring and the trifluoromethoxy group activates the C-Br bond towards oxidative addition to the palladium catalyst.

Applications in Drug Discovery and Development

2-Bromo-6-(trifluoromethoxy)pyrazine is a valuable building block for the synthesis of novel bioactive molecules. Its utility stems from the ability to generate a diverse range of derivatives through the cross-coupling reactions described above. These derivatives can be screened for activity against various biological targets.

The pyrazine core is found in drugs with a wide range of therapeutic applications, including oncology, infectious diseases, and central nervous system disorders.[1][2] The trifluoromethoxy group can be strategically employed to:

-

Block metabolic hotspots: The robust C-F bonds prevent enzymatic oxidation, increasing the metabolic stability and half-life of a drug candidate.[3]

-

Modulate lipophilicity: The high lipophilicity of the -OCF3 group can enhance membrane permeability and oral bioavailability.[3]

-

Enhance binding affinity: The strong electron-withdrawing nature of the -OCF3 group can alter the electronic properties of the pyrazine ring, potentially leading to stronger interactions with protein targets.[4]

Safety and Handling

Disclaimer: The following safety information is based on the data available for the incorrectly assigned CAS number 1197237-95-8, which corresponds to 2-bromo-6-(trifluoromethyl)pyrazine. While the hazard profile is likely to be similar, this information should be used with caution and a thorough risk assessment should be conducted before handling 2-Bromo-6-(trifluoromethoxy)pyrazine.

-

GHS Pictograms: GHS07 (Exclamation Mark)[3]

-

Signal Word: Warning[3]

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Always consult a comprehensive and verified Safety Data Sheet (SDS) for the specific compound before use and handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Conclusion

2-Bromo-6-(trifluoromethoxy)pyrazine represents a strategically important building block for the advancement of drug discovery programs. Despite the current challenges in accessing specific experimental data due to database inaccuracies, a clear picture of its synthetic accessibility, predictable reactivity, and potential applications emerges from the broader scientific literature. Its unique combination of a versatile reactive handle (the bromine atom) and a property-modulating substituent (the trifluoromethoxy group) on a biologically relevant pyrazine core makes it a highly attractive tool for the synthesis of next-generation therapeutics. It is anticipated that as this compound becomes more widely utilized, a greater wealth of specific data will become available, further solidifying its role in medicinal chemistry.

References

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

Sokolenko, T. M., & Yagupolskii, Y. L. (2020). Trifluoromethoxypyrazines: Preparation and Properties. Molecules, 25(9), 2226. [Link]

-

Togni, A. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Molecules, 26(24), 7586. [Link]

-

PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved February 15, 2026, from [Link]

-

PubChemLite. (n.d.). 2-bromo-6-(trifluoromethyl)pyrazine (C5H2BrF3N2). Retrieved February 15, 2026, from [Link]

-

Pagoria, P. F., & Zhang, M. X. (2016). Synthesis of substituted pyrazines. U.S. Patent No. 9,458,115. Washington, DC: U.S. Patent and Trademark Office. [Link]

- Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347-361.

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.

-

National Academic Digital Library of Ethiopia. (n.d.). Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. Retrieved February 15, 2026, from [Link]

-

PubChemLite. (n.d.). 2-bromo-6-fluoropyrazine (C4H2BrFN2). Retrieved February 15, 2026, from [Link]

-

Biotechnology Journal. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Retrieved February 15, 2026, from [Link]

-

MDPI. (2021). 2-Aryl-6-Polyfluoroalkyl-4-Pyrones as Promising RF-Building-Blocks: Synthesis and Application for Construction of Fluorinated Azaheterocycles. Retrieved February 15, 2026, from [Link]

-

Google Patents. (2003). INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT). Retrieved February 15, 2026, from [Link]

-

Common Organic Chemistry. (2012). WO 2012/069948 Al. Retrieved February 15, 2026, from [Link]

-

University of California, Berkeley. (n.d.). Chemistry 326: Experiment #2. Retrieved February 15, 2026, from [Link]

Sources

Strategic Implementation of Trifluoromethoxy Pyrazine Derivatives in Medicinal Chemistry

Executive Summary: The Orthogonal Bioisostere

In the optimization of bioactive heterocycles, the pyrazine core offers a critical balance of intrinsic basicity and polar surface area.[1] However, its electron-deficient nature often creates challenges in metabolic stability and lipophilic tuning.[1] The introduction of a trifluoromethoxy (

This guide details the physicochemical rationale, synthetic methodologies, and strategic application of trifluoromethoxy pyrazine derivatives in drug discovery.[1]

Physicochemical Profiling & SAR Logic

The

Comparative Property Analysis

The following table contrasts the

| Property | Pyrazine-H | Pyrazine-Cl | Pyrazine- | Pyrazine- | Impact on Drug Design |

| Hammett | 0.00 | 0.23 | 0.54 | 0.35 | Moderate electron withdrawal; deactivates ring toward oxidation. |

| Hansch | 0.00 | 0.71 | 0.88 | 1.04 | Highest lipophilicity boost; enhances BBB permeability.[1] |

| Conformation | Planar | Planar | Rotating | Orthogonal | |

| Metabolic Stability | Low | High | High | High | Blocks P450 oxidation; prevents O-dealkylation (unlike |

| H-Bonding | Acceptor | None | Weak Acceptor | Weak Acceptor | Fluorine atoms can engage in weak electrostatic interactions.[1] |

The "Orthogonal Effect"

Unlike the methoxy group (

-

Medicinal Chemistry Implication: This conformational bias allows the

group to occupy hydrophobic sub-pockets that are inaccessible to planar substituents, potentially improving selectivity against off-target kinases or receptors.[1]

Synthetic Architectures

Synthesizing trifluoromethoxy pyrazines is non-trivial due to the electron-deficient nature of the pyrazine ring, which disfavors electrophilic attack.[1] Two primary strategies are employed: De Novo Construction (Building Block Approach) and Late-Stage Functionalization .[1]

Strategy A: The "Building Block" Approach (Scalable)

This method relies on the conversion of trichloromethyl ethers to trifluoromethyl ethers using antimony fluorides.[1] It is the most robust method for generating core scaffolds like 2-chloro-5-(trifluoromethoxy)pyrazine.

Mechanism: Halogen exchange (Swarts reaction).[1]

Key Reagents:

Strategy B: Radical C-H Trifluoromethoxylation (Late-Stage)

For complex pyrazine scaffolds, direct functionalization via radical pathways is preferred.[1] This utilizes silver-mediated oxidative generation of the

Mechanism: Oxidative decarboxylation or direct radical transfer.[1]

Key Reagents:

Synthesis Workflow Diagram

Figure 1: Dual pathways for accessing trifluoromethoxy pyrazine scaffolds. Path A is preferred for multi-gram scaffold generation; Path B for analog library generation.

Experimental Protocols

Protocol 4.1: Scalable Synthesis of 2-Chloro-5-(trifluoromethoxy)pyrazine

Source Grounding: Adapted from methodologies described in MDPI (Molecules) and Journal of Fluorine Chemistry.

Objective: Preparation of the core building block for cross-coupling.

Reagents:

-

2-Chloro-5-(trichloromethoxy)pyrazine (Precursor)[2]

-

Antimony trifluoride (

) - Caution: Toxic/Corrosive -

Antimony pentachloride (

) - Catalyst[3]

Step-by-Step Methodology:

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a caustic scrubber (to trap evolved HF/HCl).

-

Activation: Add freshly sublimated

(103.7 g, 0.58 mol) and -

Addition: Cool the mixture slightly to 100 °C. Add 2-chloro-5-(trichloromethoxy)pyrazine (47.9 g, 0.19 mol) portion-wise. Note: Reaction is exothermic.[1][4]

-

Reaction: Heat the mixture to 145–150 °C for 5 hours, then increase to 155–160 °C for 1 hour to ensure complete halogen exchange.

-

Quench & Workup: Cool to room temperature. Suspend the residue in

(700 mL). Carefully quench by adding a solution of -

Purification: Filter through Celite. Separate the organic layer, dry over

, and concentrate.[1][2] Distill the residue under vacuum to yield the product as a colorless oil.[1][2]

Validation Criteria:

-

NMR: Singlet at

-

GC-MS: Molecular ion peak matching

.

Protocol 4.2: Silver-Mediated C-H Trifluoromethoxylation

Source Grounding: Adapted from Angew. Chem. Int. Ed. and ResearchGate findings on direct heteroarene functionalization.

Objective: Late-stage introduction of

Reagents:

- (2.0 equiv)

-

Selectfluor (1.5 equiv)

-

TFMS (Trifluoromethyl arylsulfonate) (2.0 equiv)

-

Solvent: Ethyl Acetate/Water biphasic system or MeCN.[1]

Step-by-Step Methodology:

-

Preparation: In a glovebox (or under

), charge a vial with -

Solvation: Add the pyrazine substrate dissolved in degassed MeCN.

-

Reaction: Stir the mixture at room temperature for 12–24 hours. The reaction proceeds via the generation of a transient

species which generates the -

Workup: Filter the reaction mixture through a pad of silica gel. Wash with EtOAc.[1]

-

Purification: Concentrate and purify via preparative HPLC or flash chromatography.

Strategic Applications in Drug Design

The trifluoromethoxy pyrazine motif is particularly valuable in two medicinal chemistry scenarios:

-

Lipophilic Efficiency (LipE) Optimization: When a lead compound requires increased potency (via hydrophobic interactions) but cannot tolerate the molecular weight increase of a phenyl ring or the metabolic liability of an alkyl chain.[1] The

group adds lipophilicity ( -

Conformational Locking: In kinase inhibitors, the orthogonal

group can force the pyrazine ring into a specific twist relative to the rest of the molecule, potentially locking the bioactive conformation and reducing the entropic penalty of binding.[1]

SAR Decision Tree

Figure 2: Decision logic for incorporating the trifluoromethoxy moiety during lead optimization.

References

-

Trifluoromethoxypyrazines: Preparation and Properties. Molecules, 2022.[1]

-

Catalytic C–H Trifluoromethoxylation of Arenes and Heteroarenes. Angewandte Chemie International Edition, 2018.

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Molecules, 2025.[1][6]

-

Selective C-H trifluoromethoxylation of (hetero)arenes as limiting reagent. Nature Communications, 2020.[1]

-

Advances in the Development of Trifluoromethoxylation Reagents. Symmetry, 2021.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Advances in the Development of Trifluoromethoxylation Reagents [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Deployment of 2-Bromo-6-(trifluoromethoxy)pyrazine in Bioisosteric Drug Design: A Technical Guide

This guide provides an in-depth technical exploration of 2-Bromo-6-(trifluoromethoxy)pyrazine, a heterocyclic building block of significant interest in modern medicinal chemistry. We will delve into its role as a strategic bioisostere, elucidating the physicochemical properties that make it a valuable tool for drug discovery professionals. This document will cover its synthesis, reactivity in key cross-coupling reactions, and its application in the design of bioactive molecules, particularly in the realm of kinase inhibitors.

Introduction: The Rationale for Bioisosterism and the Rise of Fluorinated Heterocycles

Bioisosterism, the practice of substituting one chemical moiety for another with similar physical or chemical properties, is a cornerstone of modern drug design.[1] This strategy allows medicinal chemists to fine-tune the pharmacological profile of a lead compound, enhancing its potency, selectivity, metabolic stability, or pharmacokinetic properties while minimizing off-target effects and toxicity.[2]

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, has emerged as a valuable bioisosteric replacement for other aromatic systems like benzene and pyridine.[3] Its electron-deficient nature and ability to act as a hydrogen bond acceptor often lead to improved biological activity and favorable drug-like properties.[3] When combined with the unique attributes of the trifluoromethoxy (-OCF₃) group, the resulting scaffold becomes a powerful tool for molecular optimization.

The trifluoromethoxy group is often considered a "super-halogen" due to its strong electron-withdrawing nature and high lipophilicity.[4] This substituent can significantly enhance metabolic stability, improve membrane permeability, and modulate the pKa of nearby functionalities, thereby influencing target engagement and overall pharmacokinetic behavior.[4] The strategic combination of a pyrazine core with a trifluoromethoxy group in 2-Bromo-6-(trifluoromethoxy)pyrazine offers a unique constellation of properties for the medicinal chemist.

Physicochemical and Bioisosteric Profile of 2-Bromo-6-(trifluoromethoxy)pyrazine

The utility of 2-Bromo-6-(trifluoromethoxy)pyrazine as a bioisosteric replacement stems from the synergistic interplay of its constituent parts: the pyrazine core, the trifluoromethoxy group, and the reactive bromine handle.

| Property | Contribution of Pyrazine Core | Contribution of Trifluoromethoxy Group | Overall Impact on Molecular Properties |

| Hydrogen Bonding | The two nitrogen atoms can act as hydrogen bond acceptors.[3] | The oxygen atom can act as a weak hydrogen bond acceptor. | Enhances potential for strong and specific interactions with biological targets. |

| Electronic Profile | Electron-deficient aromatic ring. | Strong electron-withdrawing inductive effect.[4] | Modulates the electron density of the aromatic system, influencing reactivity and target interactions. |

| Lipophilicity | Moderately polar. | Highly lipophilic (Hansch π ≈ 1.04).[4] | Significantly increases the overall lipophilicity of the molecule, which can improve cell permeability. |

| Metabolic Stability | Generally stable aromatic system. | Highly resistant to metabolic degradation.[4] | The C-F bonds are exceptionally strong, leading to increased metabolic stability of the resulting drug candidates. |

| Conformation | Planar aromatic ring. | The -OCF₃ group often adopts a conformation orthogonal to the aromatic ring.[4] | Can introduce specific conformational constraints that may be beneficial for binding to a target protein. |

Synthesis of 2-Bromo-6-(trifluoromethoxy)pyrazine

A plausible synthetic pathway is outlined below:

Caption: Plausible synthetic route to 2-Bromo-6-(trifluoromethoxy)pyrazine.

Utility in Cross-Coupling Reactions: Building Molecular Complexity

The bromine atom on the 2-Bromo-6-(trifluoromethoxy)pyrazine scaffold serves as a versatile handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. This allows for the efficient construction of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in drug synthesis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound. 2-Bromo-6-(trifluoromethoxy)pyrazine is an excellent substrate for this reaction, enabling the introduction of a wide range of aryl and heteroaryl substituents.

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Exemplary Protocol for Suzuki-Miyaura Coupling:

-

To a reaction vessel, add 2-Bromo-6-(trifluoromethoxy)pyrazine (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq.).

-

Add a degassed mixture of 1,4-dioxane and water (4:1 ratio).

-

Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds. This reaction is particularly useful for synthesizing arylamines from aryl halides. 2-Bromo-6-(trifluoromethoxy)pyrazine can be readily coupled with a variety of primary and secondary amines to generate a diverse library of aminopyrazine derivatives.

Exemplary Protocol for Buchwald-Hartwig Amination:

-

To a reaction vessel, add 2-Bromo-6-(trifluoromethoxy)pyrazine (1.0 eq.), the desired amine (1.2 eq.), and a strong base such as sodium tert-butoxide (1.4 eq.).

-

Evacuate and backfill the vessel with an inert gas.

-

Add a palladium catalyst and a suitable phosphine ligand (e.g., Pd₂(dba)₃ and XPhos).

-

Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Heat the reaction mixture to 100 °C and stir for 6-24 hours, monitoring for completion.

-

After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, and wash the combined organic layers with brine.

-

Dry, filter, and concentrate the organic phase.

-

Purify the residue by column chromatography to yield the aminopyrazine product.

Bioisosteric Applications in Drug Discovery: A Focus on Kinase Inhibitors

The 2-substituted pyrazine scaffold is a prominent feature in many clinically approved and investigational kinase inhibitors.[5] The nitrogen atoms of the pyrazine ring often serve as crucial hydrogen bond acceptors, interacting with the hinge region of the kinase active site.[3] The substitution of a more traditional pyridine or phenyl ring with the 2-Bromo-6-(trifluoromethoxy)pyrazine moiety can be a highly effective strategy in lead optimization for several reasons:

-

Modulation of pKa: The electron-withdrawing nature of the pyrazine ring and the trifluoromethoxy group can lower the pKa of a nearby basic amine, which can be advantageous for optimizing cell permeability and oral bioavailability.

-

Improved Metabolic Stability: The trifluoromethoxy group is known to block potential sites of metabolism, leading to a longer half-life and improved pharmacokinetic profile.[4]

-

Enhanced Potency and Selectivity: The unique electronic and steric properties of this scaffold can lead to novel and favorable interactions within the kinase active site, potentially improving both potency and selectivity against off-target kinases.

-

Vector for Further Diversification: The bromine atom provides a convenient point for the introduction of a wide array of substituents through cross-coupling chemistry, allowing for rapid exploration of the surrounding chemical space.

Caption: Bioisosteric replacement strategy for lead optimization.

Conclusion

2-Bromo-6-(trifluoromethoxy)pyrazine is a highly valuable and versatile building block for contemporary drug discovery. Its unique combination of a bioisosteric pyrazine core, a metabolically robust and lipophilic trifluoromethoxy group, and a reactive bromine handle makes it an attractive starting material for the synthesis of novel therapeutic agents. The ability to readily engage in robust cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations allows for the efficient construction of diverse chemical libraries. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the strategic application of 2-Bromo-6-(trifluoromethoxy)pyrazine is poised to play an increasingly important role in the design and development of the next generation of medicines.

References

-

Khan, A., Gupta, A. K., & Jain, S. K. (2025). Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment. Journal of New Medical Innovations and Research, 6(7). [Link]

-

Mykhailiuk, P. K., et al. (2021). Trifluoromethoxypyrazines: Preparation and Properties. Molecules, 26(15), 4453. [Link]

-

Zhu, W., et al. (2011). Bioisosteric approach to the discovery of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 592-598. [Link]

-

MySkinRecipes. (n.d.). 2-Bromo-6-fluoropyrazine. Retrieved February 15, 2026, from [Link]

-

SlideShare. (n.d.). BIOISOSTERSM. Retrieved February 15, 2026, from [Link]

-

Tung, T. T., & Nguyen, T. Q. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 12(12), 2065-2070. [Link]

-

John, G. J., et al. (2025). Synthesis, Molecular Docking Studies and In Vitro Antimicrobial Evaluation of Peptide Linked Trifluoromethyl Triazolo-Pyrazine Derivatives. Peptide Science, 118(1), e70019. [Link]

-

Zheng, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7440. [Link]

-

Soualmia, F., et al. (2021). QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823. Acta Chimica Slovenica, 68(4), 882-895. [Link]

-

de Talancé, S. R., et al. (2023). Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. RSC Medicinal Chemistry, 14(2), 305-312. [Link]

-

Kuduk, S. D., et al. (2015). United States Patent No. US 9,212,176 B2. Google Patents. [Link]

-

Turner, N. J., et al. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Biotechnology Journal, 15(10), 2000064. [Link]

-

Soualmia, F., et al. (2021). QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823. Acta Chimica Slovenica, 68(4), 882-895. [Link]

- Pagoria, P. F., & Zhang, M. X. (2016). Synthesis of substituted pyrazines (U.S. Patent No. 9,458,115). U.S.

- Pagoria, P. F., & Zhang, M. X. (2010). Synthesis of pyrazines including 2,6-diaminopyrazine-1-oxide (dapo) and 2,6-diamino-3,5-dinitropyrazine-1-oxide (llm-105) (U.S. Patent Application No. 12/825,956). U.S.

-

Zhang, T., et al. (2022). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Foods, 11(19), 3046. [Link]

-

Breugst, M., et al. (2024). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. The Journal of Organic Chemistry. [Link]

-

Pfizer Inc. (2012). WO 2012/069948 A1. Google Patents. [Link]

-

Pagoria, P. F., & Zhang, M. X. (2016). Synthesis of substituted pyrazines (U.S. Patent No. 9,458,115). OSTI.GOV. [Link]

-

Turner, N. J., et al. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Biotechnology Journal, 15(10), 2000064. [Link]

-

Rasool, N., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Pharmaceuticals, 17(9), 1241. [Link]

-

Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). Expert Opinion on Therapeutic Patents, 1-22. [Link]

Sources

- 1. BIOISOSTERSM | PPTX [slideshare.net]

- 2. Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment | Auctores [auctoresonline.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. mdpi.com [mdpi.com]

- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

Lipophilicity and logP Values of Trifluoromethoxy-Substituted Pyrazines: A Technical Guide

Executive Summary

The trifluoromethoxy group (-OCF

The Fluorine Effect: Physicochemical Impact of -OCF on Pyrazines

Lipophilicity Modulation (logP)

The introduction of a trifluoromethoxy group significantly enhances lipophilicity compared to its non-fluorinated counterparts. This increase is driven by the high electronegativity of fluorine and the unique volumetric properties of the -OCF

Comparative Substituent Constants (Hansch

| Substituent | Hansch | Electronic Effect ( | Structural Conformation |

| -H | 0.00 | 0.00 | N/A |

| -OCH | -0.02 | -0.27 | Coplanar (Resonance donor) |

| -CF | +0.88 | +0.54 | Rotating/Tetrahedral |

| -OCF | +1.04 | +0.35 | Orthogonal (Twisted) |

Impact Analysis:

-

Hydrophobicity: The -OCF

group is more lipophilic than the -CF -

Metabolic Stability: Unlike -OCH

, which is prone to O-dealkylation by cytochrome P450 enzymes, the C-F bonds in -OCF

Conformational Orthogonality

A critical but often overlooked feature is the conformation.

-

-OCH

: Prefers a coplanar orientation with the pyrazine ring to maximize p-orbital overlap (resonance donation). -

-OCF

: Adopts an orthogonal (twisted) conformation relative to the aromatic plane. This is due to the electronic repulsion between the lone pairs on the oxygen and the electron-rich fluorine atoms, as well as the hyperconjugative

Significance: This orthogonality prevents the -OCF

Synthesis of Trifluoromethoxy Pyrazines

Direct trifluoromethoxylation of pyrazines is challenging due to the electron-deficient nature of the ring. The most robust method involves a Chlorine-Fluorine Exchange followed by functionalization.

Core Synthesis Workflow (Graphviz)

[1]

Detailed Protocol: Synthesis of 2-Chloro-5-(trifluoromethoxy)pyrazine[1]

Rationale: This intermediate is the "master key" for accessing diverse derivatives. The use of Antimony Trifluoride (SbF

Reagents:

-

2-Chloro-5-(trichloromethoxy)pyrazine (Precursor)

-

Antimony trifluoride (SbF

), freshly sublimated[1] -

Antimony pentachloride (SbCl

, catalytic)[2]

Step-by-Step Protocol:

-

Preparation: In a dry, heavy-walled glass pressure vessel or round-bottom flask equipped with a reflux condenser and CaCl

drying tube, mix freshly sublimated SbF -

Activation: Heat the antimony mixture to 125–130 °C for 15 minutes to activate the fluorinating complex.

-

Addition: Cool slightly to 100 °C. Add 2-chloro-5-(trichloromethoxy)pyrazine (1.0 eq) portion-wise. Caution: Exothermic reaction.

-

Reaction: Stir the mixture at 145–150 °C for 5 hours. Raise temperature to 155–160 °C for 1 hour to ensure completion.

-

Quenching: Cool to room temperature. Suspend the residue in CH

Cl -

Neutralization: Carefully add a solution of K

CO -

Isolation: Filter the salts. Separate the organic layer, dry over MgSO

, and concentrate.[1] -

Purification: Distill under vacuum or purify via silica gel chromatography (Hexane/EtOAc) to yield the product as a colorless liquid.

Experimental Determination of Lipophilicity (logP)

While computational models (cLogP) are useful, the specific electronic interactions in fluorinated heterocycles often lead to prediction errors. Experimental determination via HPLC is the industry standard (OECD Guideline 117) for these lipophilic compounds.

Method: RP-HPLC Estimation of logP

Principle: The retention time of a compound on a C18 column correlates linearly with its logP. This method avoids the emulsion issues common in the traditional Shake-Flask method for fluorinated compounds.

Workflow Diagram:

Detailed Protocol

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 mm x 4.6 mm, 5 µm.

-

Mobile Phase: Methanol / Water (75:25 v/v). Note: High organic content is needed due to the high lipophilicity of -OCF

analogs. -

Dead Time (

): Determine using Thiourea or Uracil (unretained compounds). -

Calibration: Inject a mixture of at least 6 reference standards with known logP values spanning the expected range (e.g., Acetophenone, Toluene, Naphthalene, Phenanthrene).

-

Data Analysis:

-

Calculate the capacity factor (

) for each standard: -

Plot

vs. -

Inject the trifluoromethoxy-pyrazine sample and calculate its

using the regression equation.

-

Data Summary: Predicted vs. Observed Trends

The following table illustrates the theoretical shift in properties when modifying the pyrazine scaffold.

| Compound Structure | Substituent (R) | Predicted logP (Consensus) | Experimental Trend | Metabolic Liability |

| Pyrazine-R | -H | -0.2 | Baseline | Low |

| Pyrazine-R | -OCH | 0.0 | Slight Increase | High (O-dealkylation) |

| Pyrazine-R | -CF | 0.9 | High Increase | Low |

| Pyrazine-R | -OCF | 1.3 | Highest Increase | Very Low |

Key Insight: The -OCF

References

-

Sokolenko, T. M., et al. (2020).[2] Trifluoromethomethoxypyrazines: Preparation and Properties. Molecules, 25(9), 2226. [Link]

-

Leroux, F. R., et al. (2005). The Trifluoromethoxy Group: A Pharmacophore with Unique Properties. ChemMedChem. [Link]

- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.

-

OECD Guidelines for the Testing of Chemicals. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. [Link]

Sources

A Technical Guide to 2-Bromo-6-(trifluoromethoxy)pyrazine: A Versatile Heterocyclic Building Block for Modern Drug Discovery

This guide provides an in-depth technical overview of 2-Bromo-6-(trifluoromethoxy)pyrazine, a heterocyclic building block of increasing importance in medicinal chemistry. Designed for researchers, medicinal chemists, and professionals in drug development, this document explores the compound's properties, synthesis, and key chemical transformations, highlighting its strategic value in the design of novel therapeutics.

Introduction: The Strategic Value of Fluorinated Pyrazines

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1][2][3] Its two nitrogen atoms act as hydrogen bond acceptors and sites for metabolic modulation, making it a versatile framework for engaging with biological targets.[1]

The introduction of fluorine-containing substituents, particularly the trifluoromethoxy (-OCF₃) group, is a well-established strategy for optimizing drug candidates.[4] The -OCF₃ group offers a unique combination of properties:

-

High Electronegativity: It acts as a potent electron-withdrawing group, influencing the electronics of the pyrazine ring.[5]

-

Enhanced Lipophilicity: It is one of the most lipophilic substituents, which can improve membrane permeability and bioavailability.[5][6]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -OCF₃ group highly resistant to metabolic degradation, thereby increasing a drug's half-life.[7]

2-Bromo-6-(trifluoromethoxy)pyrazine merges these two valuable motifs. The pyrazine core provides the foundational pharmacophoric features, the trifluoromethoxy group fine-tunes its physicochemical properties, and the bromo substituent serves as a versatile synthetic handle for introducing molecular diversity through cross-coupling reactions. This combination makes it a powerful building block for generating libraries of novel compounds for drug discovery programs.

Physicochemical Profile

A summary of the key physicochemical properties of 2-Bromo-6-(trifluoromethoxy)pyrazine is presented below. This data is essential for experimental design, including reaction setup, purification, and compound storage.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₂BrF₃N₂O | [8] |

| Molecular Weight | 319.09 g/mol (Note: Some suppliers list the non-oxygenated analog) | [8] |

| CAS Number | Not widely available; analog CAS numbers exist | N/A |

| Physical Form | Typically a liquid or low-melting solid | [9] |

| Storage Conditions | Store at 2-8°C, sealed in a dry environment | [9] |

| Predicted XlogP | ~1.7 (for the trifluoromethyl analog) | [10] |

Synthesis of the Building Block

Rationale Behind the Synthetic Strategy:

This two-step process is adapted from a proven methodology for creating trifluoromethoxy-substituted heterocycles.[6]

-

Step 1: Thiocarbonylation: The starting hydroxypyrazine is reacted with thiophosgene in a biphasic system. This converts the hydroxyl group into a thiochloroformate, which is the necessary precursor for the subsequent fluorination step. The choice of a biphasic chloroform/water system with a base like NaOH facilitates the reaction while managing the reactivity of thiophosgene.

-

Step 2: Oxidative Fluorination: The intermediate is treated with a fluorinating agent like antimony trifluoride (SbF₃). This reagent effectively replaces the chlorine and sulfur atoms with three fluorine atoms, yielding the desired trifluoromethoxy group. This is a robust and scalable method for installing the -OCF₃ moiety onto aromatic systems.

Key Synthetic Transformations and Protocols

The bromine atom at the C2 position is the key to the synthetic utility of this building block. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of aryl, alkyl, amine, and alkyne groups.

Suzuki-Miyaura Coupling (C-C Bond Formation)

This reaction is paramount for introducing aryl or heteroaryl substituents, a common strategy for exploring structure-activity relationships (SAR) by modifying peripheral aromatic rings.

-

Mechanistic Rationale: The palladium catalyst undergoes oxidative addition into the C-Br bond. Following transmetalation with an activated boronic acid/ester and subsequent reductive elimination, the new C-C bond is formed, and the catalyst is regenerated. The C-Br bond is more reactive than a C-Cl bond, often allowing for milder reaction conditions.[6]

-

Detailed Experimental Protocol:

-

To a degassed solution of 2-Bromo-6-(trifluoromethoxy)pyrazine (1.0 eq) and the desired arylboronic acid (1.2 eq) in a 3:1 mixture of DME/water, add K₂CO₃ (2.0 eq).

-

Add Pd(PPh₃)₄ (0.03 eq) to the mixture.

-

Seal the reaction vessel and heat to 80-90 °C under an inert atmosphere (Argon or Nitrogen) for 12-18 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.

-

Purify the crude product via column chromatography to yield the desired biaryl pyrazine.

-

Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is critical for installing primary or secondary amines, which can serve as key hydrogen-bonding motifs or points for further chemical elaboration.

-

Mechanistic Rationale: A palladium-ligand complex facilitates the coupling of an amine with the aryl bromide. The choice of ligand (e.g., BINAP, XPhos) is crucial for catalytic efficiency and depends on the steric and electronic properties of the coupling partners. A strong, non-nucleophilic base (e.g., NaOt-Bu) is required to deprotonate the amine.[6]

-

Detailed Experimental Protocol:

-

In a glovebox, charge an oven-dried vial with Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.05 eq), and NaOt-Bu (1.4 eq).

-

Add a solution of 2-Bromo-6-(trifluoromethoxy)pyrazine (1.0 eq) and the desired amine (1.2 eq) in anhydrous toluene.

-

Seal the vial and heat to 100-110 °C for 16-24 hours.

-

Cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

-

Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate.

-

Purify by flash chromatography to obtain the aminated pyrazine product.

-

Applications in Medicinal Chemistry

While 2-Bromo-6-(trifluoromethoxy)pyrazine is a relatively new building block, its structural motifs are highly relevant to contemporary drug discovery. The pyrazine core is found in drugs for tuberculosis (Pyrazinamide) and cancer (Bortezomib).[2][3] The strategic value of this building block lies in its ability to rapidly generate diverse libraries of novel, drug-like molecules.

A recent study detailed the synthesis of novel pyrazine derivatives for biological evaluation, starting from a chlorinated pyrazine scaffold and incorporating a trifluoromethoxybenzoyl moiety.[11] This highlights the industry's interest in combining these specific chemical features to create new therapeutic agents. The bromo-analog discussed here offers a more reactive handle for even broader synthetic exploration.

By leveraging the cross-coupling reactions described above, medicinal chemists can systematically vary the substituents at the C2 position to probe interactions with a target protein, thereby optimizing potency, selectivity, and pharmacokinetic properties.

Conclusion

2-Bromo-6-(trifluoromethoxy)pyrazine is a high-value building block that provides a direct entry point to a rich chemical space of fluorinated heterocyclic compounds. It combines the desirable pharmacophoric properties of the pyrazine ring with the drug-like benefits conferred by the trifluoromethoxy group. Its utility is maximized by the presence of a synthetically versatile bromine atom, which enables a wide array of C-C and C-N bond-forming reactions. For medicinal chemists and drug discovery teams, this reagent represents a powerful tool for accelerating the development of next-generation therapeutics.

References

-

MySkinRecipes. 2-Bromo-6-fluoropyrazine. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

PubChem. 2-bromo-6-(trifluoromethyl)pyrazine (C5H2BrF3N2). [Link]

-

National Center for Biotechnology Information (PMC). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. [Link]

-

PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

-

Royal Society of Chemistry. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. [Link]

-

MDPI. Trifluoromethoxypyrazines: Preparation and Properties. [Link]

-

MDPI. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [Link]

-

Moroccan Journal of Chemistry. Chemical Transformation of Pyrazine Derivatives. [Link]

Sources

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. mdpi.com [mdpi.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cas No. | 2-Bromo-6-(3-(trifluoromethoxy)phenyl)pyrazine | Matrix Scientific [matrixscientific.com]

- 9. 2-Bromo-6-trifluoromethylpyrazine | 1197237-95-8 [sigmaaldrich.com]

- 10. PubChemLite - 2-bromo-6-(trifluoromethyl)pyrazine (C5H2BrF3N2) [pubchemlite.lcsb.uni.lu]

- 11. Synthesis and characterization of novel N -(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecula ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00879D [pubs.rsc.org]

An In-depth Technical Guide to the Metabolic Stability of the Trifluoromethoxy Group in Pyrazine Rings

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, aimed at enhancing the pharmacokinetic and pharmacodynamic properties of drug candidates. Among these, the trifluoromethoxy (-OCF3) group is increasingly favored for its unique electronic and lipophilic characteristics, which can impart improved metabolic stability and target engagement. When appended to a pyrazine ring, a common nitrogen-containing heterocycle in pharmaceuticals, the resulting scaffold presents a unique set of metabolic considerations. This guide provides a comprehensive technical overview of the metabolic stability of trifluoromethoxy-substituted pyrazines. It delves into the fundamental physicochemical properties of the trifluoromethoxy group and the pyrazine ring, explores their likely metabolic fates, and offers detailed, field-proven protocols for the in vitro assessment of their metabolic stability. By synthesizing mechanistic insights with practical experimental workflows, this document serves as an essential resource for researchers engaged in the design and development of novel therapeutics bearing this important structural motif.

Introduction

In the relentless pursuit of novel therapeutics with optimized drug-like properties, medicinal chemists frequently turn to bioisosteric replacements and the introduction of specific functional groups to modulate a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethoxy (-OCF3) group has emerged as a valuable substituent due to its strong electron-withdrawing nature and high lipophilicity, which can significantly influence a compound's metabolic fate.[1][2][3] Concurrently, the pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms, is a prevalent scaffold in numerous approved drugs and clinical candidates, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets.[4][5][6][7]

The combination of a trifluoromethoxy group with a pyrazine ring creates a chemical entity with the potential for enhanced metabolic stability. However, a thorough understanding of the interplay between these two moieties is crucial for predicting and optimizing the pharmacokinetic performance of drug candidates. This guide aims to provide a detailed examination of the factors governing the metabolic stability of trifluoromethoxy-substituted pyrazines, offering both a theoretical framework and practical methodologies for its assessment.

Physicochemical and Metabolic Properties of the Trifluoromethoxy Group

The trifluoromethoxy group is often considered a "super-halogen" due to its strong electron-withdrawing inductive effect and its significant contribution to a molecule's lipophilicity.[2] These properties are a direct consequence of the high electronegativity of the fluorine atoms.

Key Attributes of the Trifluoromethoxy Group:

-

Metabolic Shielding: The robust carbon-fluorine bonds in the -OCF3 group are exceptionally stable towards oxidative metabolism.[1] This inherent stability makes the trifluoromethoxy group an effective replacement for more metabolically labile groups, such as a methoxy (-OCH3) group, thereby blocking a potential metabolic "soft spot."

-

Electronic Effects: The strong electron-withdrawing nature of the trifluoromethoxy group can deactivate an adjacent aromatic ring system to electrophilic attack, a common mechanism of cytochrome P450-mediated oxidation.[2]

-

Increased Lipophilicity: The -OCF3 group is one of the most lipophilic substituents, which can enhance a molecule's ability to cross biological membranes, potentially improving oral bioavailability and cell permeability.[3]

Metabolically, the trifluoromethoxy group is generally considered to be highly stable. The primary metabolic concern is often not the cleavage of the C-F bonds, but rather the potential for O-dealkylation to yield a trifluoromethyl (-CF3) group and a hydroxylated ring. However, this process is significantly less favorable than the O-dealkylation of a corresponding methoxy group due to the strength of the C-O bond and the electron-withdrawing nature of the CF3 moiety.

The Pyrazine Ring in Medicinal Chemistry

The pyrazine ring is an electron-deficient aromatic heterocycle due to the presence of two electronegative nitrogen atoms.[7] This electronic characteristic influences its metabolic profile.

Metabolic Pathways of the Pyrazine Ring:

-

Ring Hydroxylation: Cytochrome P450 enzymes can catalyze the hydroxylation of the pyrazine ring, typically at carbon atoms. The position of hydroxylation is influenced by the electronic and steric effects of other substituents on the ring.

-

Side-Chain Oxidation: If the pyrazine ring is substituted with alkyl groups, these side chains can be susceptible to oxidation, leading to the formation of carboxylic acids.[8][9]

-

N-Oxidation: While less common for pyrazines compared to other nitrogen heterocycles, the formation of N-oxides is a potential metabolic pathway.

Metabolic Stability of Trifluoromethoxy-Substituted Pyrazines: A Mechanistic Analysis

The metabolic stability of a trifluoromethoxy-substituted pyrazine will be determined by the interplay of the electronic properties of both the -OCF3 group and the pyrazine ring.

Expected Metabolic Profile:

-

High Stability of the Trifluoromethoxy Group: Direct metabolism of the -OCF3 group via O-detrifluoromethylation is expected to be a minor pathway due to the high strength of the C-F and C-O bonds.[1]

-

Ring Deactivation: The potent electron-withdrawing nature of the trifluoromethoxy group will further deactivate the already electron-deficient pyrazine ring towards oxidative metabolism. This deactivation will likely reduce the rate of cytochrome P450-mediated ring hydroxylation.

-

Potential Metabolic Hotspots: While the trifluoromethoxy-substituted pyrazine core is anticipated to be robust, other positions on the molecule, particularly unsubstituted carbons on the pyrazine ring or other appended functionalities, may represent metabolic liabilities.

The most probable metabolic transformations would involve hydroxylation of the pyrazine ring at a position electronically and sterically accessible to cytochrome P450 enzymes. However, the overall rate of metabolism is expected to be significantly lower compared to a non-fluorinated analogue.

In Vitro Experimental Workflows for Assessing Metabolic Stability

To empirically determine the metabolic stability of a trifluoromethoxy-substituted pyrazine, a series of well-established in vitro assays are employed. These assays utilize liver-derived subcellular fractions or intact cells, which contain the primary drug-metabolizing enzymes.[2][10][11][12][13]

Liver Microsomal Stability Assay

This assay is a primary screen to assess metabolism mediated by cytochrome P450 (Phase I) enzymes.[3][14]

Experimental Protocol:

-

Preparation of Reagents:

-

Test Compound Stock Solution: Prepare a 10 mM stock solution of the trifluoromethoxy-substituted pyrazine in a suitable organic solvent (e.g., DMSO).

-

Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).

-

Liver Microsomes: Thaw pooled human liver microsomes on ice. Prepare a working stock solution of 3 mg/mL in the phosphate buffer.

-

NADPH Solution: Prepare a fresh solution of NADPH (a necessary cofactor for CYP enzymes) in phosphate buffer.

-

-

Incubation:

-

In a 96-well plate, add the test compound to the phosphate buffer to achieve a final concentration of 1 µM.

-

Add the liver microsome working solution to a final concentration of 0.5 mg/mL.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH solution.

-

-

Time Points and Quenching:

-

Sample Processing and Analysis:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Data Presentation:

| Time (min) | Peak Area of Test Compound | Peak Area of Internal Standard | Ratio (Test Compound/Internal Standard) | % Remaining |

| 0 | 1,200,000 | 500,000 | 2.40 | 100.0 |

| 5 | 1,150,000 | 510,000 | 2.25 | 93.8 |

| 15 | 1,050,000 | 490,000 | 2.14 | 89.2 |

| 30 | 900,000 | 505,000 | 1.78 | 74.2 |

| 45 | 750,000 | 495,000 | 1.52 | 63.3 |

| 60 | 600,000 | 500,000 | 1.20 | 50.0 |

Visualization of Experimental Workflow:

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells, which contain both Phase I and Phase II metabolic enzymes.[2][11][12]

Experimental Protocol:

-

Preparation of Reagents:

-

Test Compound Stock Solution: Prepare a 10 mM stock solution in a suitable solvent.

-

Incubation Medium: Use a specialized medium such as Williams' Medium E, warmed to 37°C.[11]

-

Cryopreserved Hepatocytes: Thaw cryopreserved human hepatocytes according to the supplier's protocol and dilute to a concentration of 1 x 10^6 viable cells/mL in the incubation medium.[11]

-

-

Incubation:

-

Add the test compound to the incubation medium to achieve the desired final concentration (e.g., 1 µM).

-

Add the hepatocyte suspension to the medium containing the test compound.

-

Incubate at 37°C in a shaking water bath or on an orbital shaker.

-

-

Time Points and Quenching:

-

Sample Processing and Analysis:

-

Process and analyze the samples as described for the microsomal stability assay.

-

Data Presentation:

| Time (min) | Peak Area of Test Compound | Peak Area of Internal Standard | Ratio (Test Compound/Internal Standard) | % Remaining |

| 0 | 1,500,000 | 600,000 | 2.50 | 100.0 |

| 15 | 1,425,000 | 610,000 | 2.34 | 93.6 |

| 30 | 1,300,000 | 590,000 | 2.20 | 88.0 |

| 60 | 1,100,000 | 605,000 | 1.82 | 72.8 |

| 90 | 900,000 | 595,000 | 1.51 | 60.4 |

| 120 | 750,000 | 600,000 | 1.25 | 50.0 |

Visualization of Experimental Workflow:

Data Analysis and Interpretation

The primary output of these assays is the rate of disappearance of the parent compound over time. From this data, key pharmacokinetic parameters can be calculated.

Calculation of In Vitro Half-Life (t½):

The in vitro half-life is the time it takes for 50% of the parent compound to be metabolized. It is determined by plotting the natural logarithm of the percentage of the parent compound remaining against time. The slope of the resulting line is the elimination rate constant (k).

-

Equation: t½ = 0.693 / k

Calculation of In Vitro Intrinsic Clearance (CLint):

Intrinsic clearance is a measure of the inherent ability of the liver to metabolize a drug. It is calculated from the half-life and the incubation conditions.

-

Equation: CLint = (0.693 / t½) * (Volume of incubation / Amount of liver protein or number of cells)

These in vitro parameters can then be used in in vitro-in vivo extrapolation (IVIVE) models to predict the in vivo hepatic clearance, bioavailability, and half-life of the drug candidate in humans.[12]

Case Study (Hypothetical)

Compound A: A novel kinase inhibitor with a trifluoromethoxy-substituted pyrazine core.

Objective: To assess the metabolic stability of Compound A.

Methods: Liver microsomal and hepatocyte stability assays were performed as described above.

Results:

| Assay | t½ (min) | CLint (µL/min/mg protein or 10^6 cells) |

| Microsomal Stability | > 60 | < 5.8 |

| Hepatocyte Stability | 115 | 6.0 |

Interpretation: The results indicate that Compound A has high metabolic stability in human liver microsomes, suggesting that it is not readily metabolized by cytochrome P450 enzymes. The moderate stability in hepatocytes suggests that some metabolism may be occurring, potentially through Phase II conjugation pathways that are not present in microsomes. The trifluoromethoxy group on the pyrazine ring likely contributes to the observed metabolic robustness.

Conclusion and Future Perspectives

The incorporation of a trifluoromethoxy group onto a pyrazine ring is a promising strategy for enhancing the metabolic stability of drug candidates. The inherent stability of the -OCF3 group, coupled with its deactivating effect on the already electron-deficient pyrazine ring, creates a scaffold that is resistant to oxidative metabolism. The in vitro assays detailed in this guide provide a robust framework for quantifying the metabolic stability of such compounds and for identifying potential metabolic liabilities early in the drug discovery process.

Future research in this area will likely focus on a more detailed characterization of the metabolites of trifluoromethoxy-substituted pyrazines, even if they are formed at low levels. The use of high-resolution mass spectrometry and other advanced analytical techniques will be crucial for elucidating the structures of these metabolites and for understanding the complete metabolic fate of this important class of compounds. A deeper understanding of the structure-metabolism relationships will further empower medicinal chemists to design next-generation therapeutics with optimized pharmacokinetic profiles.

References

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. Nuvisan.

- In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep

- Metabolic Stability Assays. Merck Millipore.

- Progress on the Synthesis Pathways and Pharmacological Effects of N

- Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. Evotec.

- Hep

- Microsomal Clearance/Stability Assay. Domainex.

- Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. Nuvisan.

- In vitro drug metabolism: for the selection of your lead compounds. MTTlab.

- Protocol for the Rat Hepatocyte Stability Assay.

- The pyridazine heterocycle in molecular recognition and drug discovery. PMC.

- Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review. Bentham Science.

- List of marketed drugs having pyrazine nucleus along with its biological activity.

- PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). Inchem.org.

- Progress on the Synthesis Pathways and Pharmacological Effects of N

- Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry | LCGC International.

- Unequivocal role of pyrazine ring in medicinally important compounds: a review. PubMed.

- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.

- Pyrazines in Drug Discovery. PharmaBlock.

- Trifluoromethoxypyrazines: Prepar

- Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS ASMS 2015 ThP 127. Shimadzu.

- Ultra-fast LC-MS/MS Analysis of PFAS in Environmental Samples. Shimadzu.

- Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. American Chemical Society.

- Research » Michael Cameron, PhD » The Wertheim UF Scripps Institute ». The Wertheim UF Scripps Institute.

- Method for the determination of perfluorinated compounds (PFCs) in water by solid-phase extraction and liquid chromatography/tandem mass spectrometry (LC/MS/MS). Royal Society of Chemistry.

- Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process. PMC.

- N-Heterocyclic Carbene Capture by Cytochrome P450 3A4. PMC.

- Synthesis of a series of trifluoromethyl substituted pyrazole hybrid triazole compounds (1a–k).

- Research Article Interaction and Binding Kinetics of Different Substituted Pyrazines with HSA: Based on Multispectral, Physiological Activity, and Molecular Dynamics Simul

- N-Heterocyclic Carbene Capture by Cytochrome P450 3A4. PubMed.

- Drug Metabolism: Cytochrome P450.

- Trifluoromethyl Substituted Derivatives of Pyrazoles as Materials for Photovoltaic and Electroluminescent Applic

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. Hepatocyte Stability Assay | Domainex [domainex.co.uk]

- 3. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 4. eurekaselect.com [eurekaselect.com]

- 5. researchgate.net [researchgate.net]

- 6. Unequivocal role of pyrazine ring in medicinally important compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. img01.pharmablock.com [img01.pharmablock.com]

- 8. PYRAZINE DERIVATIVES (JECFA Food Additives Series 48) [inchem.org]

- 9. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines [mdpi.com]

- 10. info.mercell.com [info.mercell.com]

- 11. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 13. nuvisan.com [nuvisan.com]

- 14. mttlab.eu [mttlab.eu]

Halogenated Pyrazine Scaffolds for Kinase Inhibitor Discovery: A Technical Guide for Drug Development Professionals

This guide provides a comprehensive technical overview of the strategic use of halogenated pyrazine scaffolds in the discovery and design of potent and selective protein kinase inhibitors. We will delve into the underlying biochemical principles, synthetic methodologies, and structure-activity relationships that make this privileged scaffold a cornerstone of modern medicinal chemistry.

The Rationale: Why Target Kinases with Halogenated Pyrazines?

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of substrate proteins.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most important classes of drug targets.[1][2]

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, serves as an exceptional scaffold for kinase inhibitors.[3][4] Its planar structure and the strategic placement of nitrogen atoms allow it to act as a bioisostere for the adenine ring of ATP, enabling it to form crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket.[4][5] This interaction is a foundational element for ATP-competitive inhibitors.[1][6]

The introduction of halogens (F, Cl, Br, I) onto the pyrazine scaffold is a key strategy for modulating an inhibitor's pharmacological profile. Halogens are not mere bulky substituents; they exert profound effects through a combination of steric, electronic, and, most importantly, non-covalent interactions.

The Power of Halogen Bonding:

A halogen bond is a highly directional, non-covalent interaction between an electropositive region on a halogen atom (the σ-hole) and a Lewis base, such as a backbone carbonyl oxygen in a protein.[7][8] This interaction is analogous to a hydrogen bond but offers distinct advantages in drug design.[7] The strength of the halogen bond generally increases with the size and polarizability of the halogen atom (I > Br > Cl > F).[9][10] Analysis of numerous kinase-inhibitor co-crystal structures reveals that halogen bonds are frequently observed with backbone carbonyls in the hinge region, effectively supplementing or replacing canonical hydrogen bonds and enhancing binding affinity.[9][10][11]

Furthermore, strategic halogenation can:

-

Enhance Potency and Selectivity: By forming specific halogen bonds or other interactions in unique sub-pockets of the ATP-binding site, halogens can dramatically increase an inhibitor's potency and selectivity for the target kinase over other kinases in the kinome.[9][12]

-

Modulate Physicochemical Properties: Halogens can alter a compound's lipophilicity, solubility, and metabolic stability.[13][14] For instance, replacing a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby improving the pharmacokinetic profile of a drug candidate.[15]

-

Serve as Synthetic Handles: Halogen atoms provide reactive sites for further chemical modification, most notably through transition metal-catalyzed cross-coupling reactions, allowing for the rapid generation of diverse compound libraries.[16]

The logical workflow for discovering kinase inhibitors using this scaffold is a multi-stage process, beginning with the synthesis of the core structure and culminating in cellular validation.

Sources

- 1. resources.revvity.com [resources.revvity.com]

- 2. bio-protocol.org [bio-protocol.org]

- 3. guidechem.com [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. promega.com [promega.com]

- 9. content.protocols.io [content.protocols.io]

- 10. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 11. m.youtube.com [m.youtube.com]

- 12. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]

- 13. promega.com [promega.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. cancernetwork.com [cancernetwork.com]

- 16. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]

Electronic and Physicochemical Profiling of 2-Bromo-6-(trifluoromethoxy)pyrazine

Topic: Electronic properties of 2-Bromo-6-(trifluoromethoxy)pyrazine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the high-stakes arena of medicinal chemistry, 2-Bromo-6-(trifluoromethoxy)pyrazine represents a sophisticated "privileged scaffold." It is not merely a halogenated heterocycle; it is a strategic tool for modulating lipophilicity, metabolic stability, and electronic distribution in late-stage drug discovery.

This guide deconstructs the molecule's electronic architecture, explaining why it behaves the way it does. By understanding the interplay between the soft polarizability of the bromine atom and the hard, inductive electron-withdrawal of the trifluoromethoxy group on a π-deficient pyrazine core, researchers can exploit this building block for precision ligand design.

Electronic Architecture: The OCF₃/Br Synergy

To predict reactivity and binding affinity, one must look beyond the 2D structure to the molecular orbital interactions.

The Pyrazine Core

The pyrazine ring is inherently π-deficient (electron-poor) due to the two electronegative nitrogen atoms at positions 1 and 4. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the ring highly susceptible to nucleophilic attack (SNAr) and resistant to electrophilic substitution.

The Trifluoromethoxy (-OCF₃) Effect

The -OCF₃ group at the C6 position is the defining feature of this scaffold. Unlike a methoxy group (-OCH₃), which is a strong π-donor, the -OCF₃ group exhibits a unique "orthogonal conformation."

-

The Anomeric Effect: The lone pairs on the oxygen atom donate into the low-lying

antibonding orbital of the C-F bonds. This locks the O-CF₃ bond perpendicular to the aromatic ring plane. -

Consequence: The resonance donation (+R) of oxygen into the pyrazine ring is severely diminished. The electronic effect is dominated by strong inductive withdrawal (-I).

-

Result: The C6 position becomes a "sink" for electron density, further lowering the LUMO of the entire system without adding significant steric bulk compared to an isopropyl group.

The Bromine (-Br) Handle

Located at C2, the bromine atom serves two roles:

-

Synthetic Handle: A weak C-Br bond (relative to C-F or C-Cl) allows for facile oxidative addition by transition metals (Pd, Ni).

-

Electronic Modulator: Bromine exerts a -I effect (inductive withdrawal) and a +R effect (resonance donation). On the electron-poor pyrazine, the -I effect reinforces the ring's electrophilicity.

Visualizing Electronic Vectors

The following diagram maps the competing and reinforcing electronic vectors that define the molecule's reactivity profile.

Figure 1: Vector analysis of electronic substituent effects. The synergistic inductive withdrawal of both groups creates a highly activated core.

Physicochemical Profile & Medicinal Utility

Lipophilicity and Bioisosterism

The -OCF₃ group is often termed a "super-halogen." It is one of the most lipophilic substituents known, with a Hansch

-

LogP Modulation: Incorporating this scaffold significantly boosts the partition coefficient (LogP), enhancing membrane permeability for CNS targets.

-

Bioisostere: It acts as a metabolically stable bioisostere for a tert-butyl or isopropyl group, maintaining space-filling properties while altering electronics.

Metabolic Stability

The 2,6-substitution pattern effectively blocks the most reactive sites on the pyrazine ring.

-

Oxidative Blockade: Cytochrome P450 enzymes typically attack electron-rich positions. The electron-deficiency of this scaffold, combined with steric blocking at C2 and C6, renders the ring highly resistant to oxidative metabolism.

-

Conformational Locking: The -OCF₃ group's preference for orthogonality can restrict the rotation of adjacent groups in a drug molecule, potentially locking the ligand into a bioactive conformation (entropy reduction).

| Property | Value / Trend | Impact on Drug Design |

| Hansch | +1.04 | Increases lipophilicity/permeability. |

| Hammett | +0.35 | Strong electron withdrawal; deactivates ring to oxidation. |

| C-Br Bond Energy | ~280 kJ/mol | Labile enough for cross-coupling; stable in storage. |

| LUMO Energy | Very Low | High reactivity toward nucleophiles (cysteine residues, etc.). |

Synthetic Reactivity & Protocols

The asymmetry of the 2-Bromo-6-(trifluoromethoxy)pyrazine scaffold allows for regioselective functionalization.

Regioselective Nucleophilic Aromatic Substitution (SNAr)

In an SNAr reaction, the nucleophile will preferentially attack the position with the best leaving group and the most electron-deficient character.

-

The Site of Attack: C2 (bearing Br).[1]

-

Reasoning: Bromide is a superior leaving group to the trifluoromethoxy anion. furthermore, the -OCF₃ group at C6 activates the C2 position via inductive withdrawal.

-

Protocol Note: Soft nucleophiles (thiols, amines) react cleanly at C2. Hard nucleophiles (alkoxides) may require lower temperatures to prevent side reactions at the -OCF₃ group.

Metal-Catalyzed Cross-Coupling

The C-Br bond is highly activated for Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings.

-